![molecular formula C10H13N3O4 B2379112 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid CAS No. 2248314-44-3](/img/structure/B2379112.png)
2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid, also known as MIPC, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MIPC is a white crystalline powder that is soluble in water, ethanol, and methanol.
作用機序
The exact mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid is not fully understood. However, it has been suggested that 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid exerts its antitumor effects by inhibiting the activity of enzymes involved in DNA synthesis and cell division. 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and to scavenge free radicals, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species and lipid peroxidation in cells, which may contribute to its antioxidant effects. 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which may contribute to its anti-inflammatory effects. Additionally, 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid has been found to inhibit the activity of enzymes involved in DNA synthesis and cell division, which may contribute to its antitumor effects.
実験室実験の利点と制限
One of the advantages of using 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid in lab experiments is its low toxicity. 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid has been found to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid in lab experiments is its limited stability in aqueous solutions. 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid is prone to degradation in aqueous solutions, which may affect its efficacy and reproducibility in lab experiments.
将来の方向性
There are several future directions for the study of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid. One direction is to further investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its antitumor, anti-inflammatory, and antioxidant effects. Additionally, further studies are needed to optimize the synthesis method of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid and to improve its stability in aqueous solutions. Finally, more studies are needed to investigate the potential side effects of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid and its interactions with other drugs.
Conclusion:
2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It has been found to have antitumor, anti-inflammatory, and antioxidant properties. 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid has been shown to inhibit the growth of various cancer cells, reduce inflammation, and protect against oxidative stress. While 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid has several advantages as a therapeutic agent, such as its low toxicity, it also has limitations such as its limited stability in aqueous solutions. Further studies are needed to investigate the potential of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid as a therapeutic agent and to optimize its synthesis method and stability in aqueous solutions.
合成法
2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid can be synthesized using various methods. One of the most commonly used methods is the reaction between 2-amino-4,6-dichloropyrimidine and tert-butyl 2-amino-3-methylbutanoate in the presence of a base such as potassium carbonate. The reaction yields 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid as a white crystalline solid in good yield.
科学的研究の応用
2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid has been extensively studied for its potential applications in various fields. It has been found to have antitumor, anti-inflammatory, and antioxidant properties. 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid has been shown to inhibit the growth of various cancer cells, including breast cancer, colon cancer, and liver cancer cells. It has also been found to reduce inflammation in animal models of rheumatoid arthritis and to protect against oxidative stress.
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)13-8-11-5-4-6(12-8)7(14)15/h4-5H,1-3H3,(H,14,15)(H,11,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNJWFZCCKBMAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,6aS)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis](/img/structure/B2379029.png)
![N-[2-(3-Hydroxyoxan-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2379032.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2379034.png)
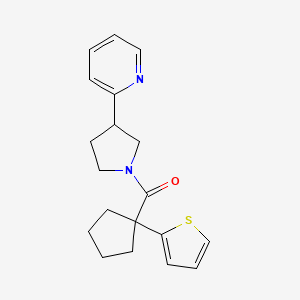
![3-Amino-3,5,6,7,8,9-hexahydrocyclohepta[2,1-d]pyrimidino[4,5-b]thiophen-4-one](/img/structure/B2379036.png)
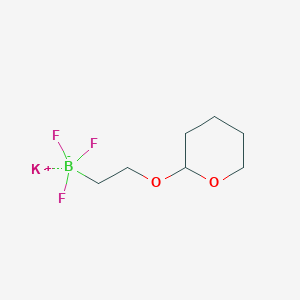
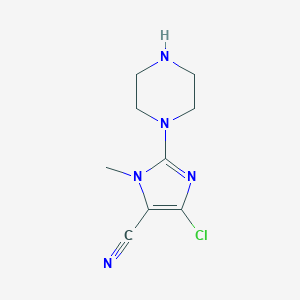
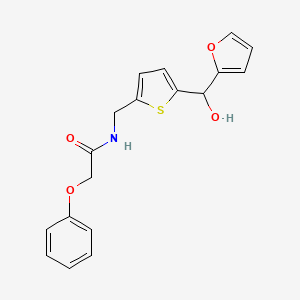
![3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2379041.png)
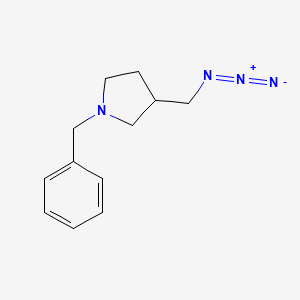
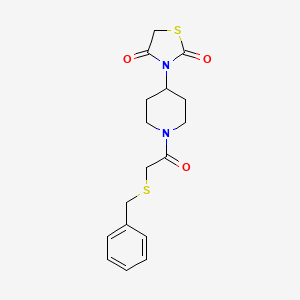
![3-cyclohexyl-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2379047.png)
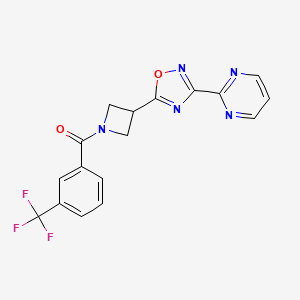
![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2379050.png)